molecular formula C8H8ClNO3 B172956 2-Amino-4-chloro-5-methoxybenzoic acid CAS No. 181434-76-4

2-Amino-4-chloro-5-methoxybenzoic acid

Cat. No.: B172956
CAS No.: 181434-76-4
M. Wt: 201.61 g/mol
InChI Key: UIXXZKAAGMGUFZ-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-methoxybenzoic acid (CAS 181434-76-4, Molecular Formula: C8H8ClNO3, Molecular Weight: 201.6 g/mol) is a high-purity fine chemical intermediate offered for research and development purposes . This compound features a benzoic acid core structure substituted with an amino group at the 2-position, a chlorine atom at the 4-position, and a methoxy group at the 5-position, a pattern that creates a versatile and valuable scaffold for advanced organic synthesis . While specific mechanistic studies on this exact compound are limited, its structural similarity to well-documented analogues, such as 4-amino-5-chloro-2-methoxybenzoic acid, indicates significant potential as a key building block in medicinal chemistry . The presence of multiple functional groups allows for diverse chemical transformations; the carboxylic acid can undergo esterification or amide coupling, the aromatic chlorine serves as a site for metal-catalyzed cross-coupling reactions, and the amino group can be functionalized or serve as a hydrogen bond donor . This versatility makes it a candidate for constructing complex heterocyclic systems found in biologically active compounds, including acridines and isoindolinones, which are frequently explored for their anticancer and antimicrobial properties . Researchers can leverage this compound in the synthesis of specialized pharmaceutical intermediates, particularly in developing novel receptor agonists or antagonists. It is supplied as a stable solid under ambient conditions, though long-term storage at 2-8°C is recommended . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-chloro-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXXZKAAGMGUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181434-76-4
Record name 2-amino-4-chloro-5-methoxybenzoic acid
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Synthetic Methodologies and Strategies for 2 Amino 4 Chloro 5 Methoxybenzoic Acid

Established Synthetic Routes and Reaction Mechanisms

The construction of the 2-amino-4-chloro-5-methoxybenzoic acid molecule is primarily accomplished through established multi-step synthetic pathways. These routes offer reliability and are well-documented in chemical literature.

Multi-step Syntheses from Readily Available Precursors

A common and cost-effective approach to synthesizing this compound begins with p-aminosalicylic acid. google.com This multi-step process involves a series of chemical transformations to introduce the required functional groups onto the aromatic ring.

The synthesis commences with the methylation of p-aminosalicylic acid using dimethyl sulfate (B86663) to yield 4-amino-2-methoxybenzoic acid methyl ester. google.com This is followed by a chlorination step, where N-chlorosuccinimide (NCS) is employed to introduce a chlorine atom at the 5-position of the benzene (B151609) ring, resulting in the formation of methyl 4-amino-5-chloro-2-methoxybenzoate. google.com The final steps involve the hydrolysis of the methyl ester to the carboxylic acid and subsequent acidification to furnish the desired this compound. google.com

A similar strategy can be initiated from 2-amino-3-methylbenzoic acid. This process involves a sequence of nitration, hydrogenation reduction, and chlorination reactions to arrive at the target molecule. google.com

Starting MaterialKey ReagentsIntermediate(s)Final Product
p-Aminosalicylic acidDimethyl sulfate, N-chlorosuccinimide, Potassium hydroxide (B78521), Hydrochloric acid4-amino-2-methoxybenzoic acid methyl ester, Methyl 4-amino-5-chloro-2-methoxybenzoateThis compound
2-Amino-3-methylbenzoic acidNitric acid, Hydrogen (with catalyst), Dichlorohydantoin2-nitro-3-toluic acid, 2-amino-3-methyl-5-chlorobenzoic acidThis compound

Direct Functionalization Approaches to the Benzoic Acid Scaffold

Direct functionalization offers a more streamlined approach by modifying a pre-existing benzoic acid derivative. For instance, 4-amino-2-methoxybenzoic acid can be directly chlorinated to produce 4-amino-5-chloro-2-methoxybenzoic acid. googleapis.com This method utilizes iodobenzene (B50100) dichloride as the chlorinating agent in an organic solvent like anhydrous tetrahydrofuran. googleapis.com

Industrial Scale Synthesis Considerations and Process Optimization

For industrial production, the efficiency and cost-effectiveness of the synthesis are paramount. The multi-step synthesis starting from p-aminosalicylic acid is often favored due to the low cost and ready availability of the starting material. google.com Process optimization focuses on maximizing yield and product quality while minimizing production costs. google.com This includes optimizing reaction conditions such as temperature, reaction time, and molar ratios of reactants. For example, in the synthesis from p-aminosalicylic acid, specific molar ratios of reagents and defined reaction times are employed to achieve high yields, with the final product being obtained in yields of up to 91.4%. google.com

Functional Group Transformations and Derivatization Strategies

The amino and carboxylic acid groups of this compound provide reactive sites for further chemical modifications, leading to a diverse range of derivatives with potential applications in medicinal chemistry.

Modification of the Amino Moiety (e.g., Acylation, Alkylation)

The amino group can undergo various transformations, including acylation. For instance, the amino group can be acetylated. This transformation is sometimes employed as a protective strategy during multi-step syntheses. googleapis.com

Functionalization of the Carboxylic Acid Group (e.g., Esterification, Amidation)

The carboxylic acid functional group is readily converted into esters and amides, which are important classes of compounds in drug discovery.

Esterification: The carboxylic acid can be esterified to form various ester derivatives. For example, reaction with 1,2-dibromoethane (B42909) in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can yield the corresponding 2-bromoethyl ester. acs.org Another approach involves activating the carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) to form an imidazolide, which then reacts with an alcohol to produce the desired ester. acs.org The use of trimethylchlorosilane in methanol (B129727) has also been reported as an efficient method for the esterification of amino acids. nih.gov

Amidation: The carboxylic acid can be converted to amides by reaction with various amines. This is a common strategy for the synthesis of biologically active compounds. For example, reaction with N,N-diethylethylenediamine in the presence of a coupling agent like phosphorus trichloride (B1173362) can yield the corresponding N-(2-diethylaminoethyl) amide. googleapis.comprepchem.com

Functional GroupTransformationReagentsProduct Type
AminoAcylationAcetic anhydrideAcetamide derivative
Carboxylic AcidEsterification1,2-dibromoethane, DBU2-Bromoethyl ester
Carboxylic AcidEsterification1,1'-Carbonyldiimidazole, AlcoholEster derivative
Carboxylic AcidAmidationN,N-Diethylethylenediamine, Phosphorus trichlorideAmide derivative

Regioselective Introduction of Halogen and Methoxy (B1213986) Substituents

The key challenge in synthesizing this compound lies in the controlled, regioselective introduction of the chloro and methoxy groups onto the aminobenzoic acid scaffold. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the outcome of electrophilic aromatic substitution reactions.

A common and effective strategy for the synthesis of this compound starts from the readily available precursor, 4-aminosalicylic acid. A patented method outlines a multi-step process involving methylation, chlorination, and subsequent hydrolysis. organic-chemistry.org

The initial step involves the methylation of 4-aminosalicylic acid. The use of dimethyl sulfate in the presence of a base like potassium hydroxide in an acetone (B3395972) solution selectively methylates the hydroxyl group to form a methoxy group. organic-chemistry.org The reaction temperature is typically controlled between 20-30°C. organic-chemistry.org

Following methylation, the next critical step is the regioselective chlorination of the resulting 4-amino-2-methoxybenzoic acid methyl ester. N-Chlorosuccinimide (NCS) is a widely used reagent for the chlorination of activated aromatic rings, such as anilines and phenols. nih.govresearchgate.netresearchgate.netnih.govcommonorganicchemistry.com The amino group is a strong activating group and an ortho-, para-director. In this case, the position ortho to the amino group and meta to the methoxy and ester groups is targeted for chlorination. The reaction with NCS is typically carried out with a 1:1 molar ratio of the substrate to NCS, with a reaction time of 3-4 hours. organic-chemistry.org The use of NCS is advantageous as it is a milder chlorinating agent compared to chlorine gas and can offer better regioselectivity. researchgate.net Studies on the chlorination of anilines have shown that the choice of solvent and catalyst can significantly influence the regioselectivity. For instance, NCS in polar solvents like DMF can selectively chlorinate the position para to the amino group. researchgate.net However, in the case of 4-amino-2-methoxybenzoic acid methyl ester, the para position to the amino group is already occupied by the methoxycarbonyl group, directing the chlorination to the available ortho position.

The final step in this synthetic sequence is the hydrolysis of the ester group to the carboxylic acid. This is typically achieved through alkaline hydrolysis using a base such as potassium hydroxide in a mixed solvent system of methanol and water, followed by acidification with an acid like hydrochloric acid to precipitate the final product, this compound. organic-chemistry.org

The regioselectivity of halogenation on substituted anilines is a well-studied area. The following table provides a comparative overview of different chlorinating agents and their observed regioselectivity on a model substrate, 2-methylaniline, which highlights the factors influencing the position of chlorination.

Table 1: Regioselectivity of Chlorination of 2-Methylaniline with Various Reagents
Chlorinating Agent/SystemSolventConditionsMajor Product(s)Yield (%)Reference
CuCl₂H₂O, conc. HClO₂, HCl(g) flow4-Chloro-2-methylanilineHigh nih.gov
CuCl₂1-Hexyl-3-methylimidazolium chloride (ionic liquid)No O₂ or HCl(g)4-Chloro-2-methylaniline91 (isolated) nih.gov
N-Chlorosuccinimide (NCS)Not specifiedNot specifiedpara-chlorinated productNot specified researchgate.net
Sulfuryl chloride / Secondary Amine CatalystNot specifiedMild conditionsortho-chlorinated productHigh rsc.org

Advanced Synthetic Techniques and Green Chemistry Principles

One-Pot Synthetic Sequences for Enhanced Efficiency

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of time, cost, and waste reduction. nih.govnih.gov While a specific one-pot synthesis for this compound is not extensively documented, the principles can be applied to streamline the multi-step process described earlier.

For instance, a one-pot approach could potentially combine the methylation and chlorination steps. After the initial methylation of 4-aminosalicylic acid, the chlorinating agent (NCS) could be directly added to the reaction mixture, avoiding the need for isolation and purification of the intermediate 4-amino-2-methoxybenzoic acid methyl ester. Such a procedure would depend on the compatibility of the reagents and solvents.

Table 2: Examples of One-Pot Syntheses for Substituted Aromatic Compounds
Target Compound ClassSynthetic StrategyKey FeaturesYield (%)Reference
2-(1-Acyloxypentyl) benzoic acidsGrignard addition followed by acylationConvenient operation, higher yieldsNot specified nih.gov
2-Amino-5-halogenated-N,3-dimethylbenzamidesThree steps in one pot from 2-amino-3-methylbenzoic acidSimple work-up, milder conditions, shorter reaction time87-94 researchgate.net
Polysubstituted 3,4-dihydroquinazolinesPasserini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequenceMild one-pot operation, easily accessible starting materialsGood
OxazolesReaction of carboxylic acids, benzoin, and ammonium (B1175870) acetate (B1210297)Solvent-free, catalyst-freeGood to excellent rsc.org

Catalytic Approaches in the Synthesis of Substituted Benzoic Acids

Catalytic methods, particularly those involving transition metals, have revolutionized organic synthesis by enabling previously challenging transformations with high efficiency and selectivity. For the synthesis of substituted benzoic acids, catalytic C-H activation and functionalization are promising green alternatives to traditional methods that often require pre-functionalized substrates.

While a direct catalytic synthesis of this compound has not been specifically reported, the principles of catalytic C-H functionalization can be envisioned. For example, a palladium-catalyzed C-H chlorination could potentially be employed. Research has shown that Pd-catalyzed meta-C-H chlorination of anilines and phenols is possible using specific ligands and a chlorinating agent. nih.gov This approach offers a different regioselectivity compared to classical electrophilic substitution.

Furthermore, catalytic methods for the functionalization of benzoic acids are being actively developed. For instance, cobalt-catalyzed, carboxylate-directed functionalization of arene C-H bonds with various coupling partners has been reported. nih.gov Palladium-catalyzed C-H functionalization of free carboxylic acids has also been extensively studied, allowing for ortho-arylation, alkylation, and olefination. scispace.com These catalytic systems often operate under milder conditions and with higher atom economy compared to stoichiometric methods. The development of such catalytic routes for the direct synthesis of this compound would represent a significant advancement in terms of efficiency and sustainability.

Table 3: Catalytic Approaches for the Functionalization of Benzoic Acid Derivatives
TransformationCatalyst SystemKey FeaturesYield (%)Reference
meta-C-H Chlorination of AnilinesPd(PhCN)₂Cl₂ / Pyridone-based ligandHigh functional group toleranceup to 87 nih.gov
meta-C-H Olefination of Benzoic Acid DerivativesPd(OAc)₂ / Ac-Gly-OHUses O₂ as the terminal oxidantGood acs.org
ortho-C-H Arylation of Benzoic AcidsPd(OAc)₂Direct arylation of free carboxylic acidsGood to excellent scispace.com
Cα-H Cross Coupling of Benzyl Alcohols with α-Ketoacid DerivativesThiobenzoic Acid (with or without Ru/Ir photoredox catalyst)Mild conditions, tolerance of various functional groupsGood to high

Spectroscopic Characterization and Advanced Analytical Methodologies for 2 Amino 4 Chloro 5 Methoxybenzoic Acid

Vibrational Spectroscopy Applications for Molecular Structure Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy

Specific experimental FT-IR data detailing the vibrational modes of 2-Amino-4-chloro-5-methoxybenzoic acid is not available in the reviewed sources. A theoretical analysis would be required to predict the characteristic absorption bands for its functional groups, including the amino (-NH2), chloro (-Cl), methoxy (B1213986) (-OCH3), and carboxylic acid (-COOH) groups.

Fourier Transform Raman (FT-Raman) Spectroscopy

Similarly, no publicly accessible FT-Raman spectra for this compound could be located. This technique would complement FT-IR by providing information on the polarizability of the molecule's bonds and is particularly useful for observing non-polar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

Detailed experimental ¹H NMR data, including chemical shifts and coupling constants for the protons in this compound, remains unpublished in the searched scientific literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

No specific experimental ¹³C NMR spectral data for this compound is available in the public domain.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Information regarding 2D NMR studies (COSY, HSQC, HMBC) for this compound has not been found. These advanced techniques are instrumental in definitively assigning proton and carbon signals and elucidating the complete molecular structure.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone in the characterization of this compound, offering precise molecular weight determination and insights into its structural components through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique particularly suited for analyzing fragile biomolecules and organic compounds like this compound. youtube.com This method involves applying a high voltage to a liquid sample, creating an aerosol of charged droplets. youtube.comyoutube.com As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions that can be analyzed by a mass spectrometer. youtube.com

In the context of aminobenzoic acid derivatives, ESI-MS typically reveals the protonated molecule [M+H]⁺ or other adducts such as [M+Na]⁺. nih.govacs.org For this compound, with a molecular weight of 201.61 g/mol , the expected protonated molecular ion would appear at an m/z of approximately 202.02655. uni.lusigmaaldrich.com The fragmentation pattern under collision-induced dissociation (CID) would likely involve the loss of small molecules such as water (H₂O), carbon monoxide (CO), or the methoxy group (CH₃O). For instance, a related compound, p-aminobenzoic acid (PABA), shows characteristic fragmentation pathways that can be used for its identification and quantification. nih.gov The specific fragmentation of this compound would provide a unique fingerprint for its structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound (C₈H₈ClNO₃), HRMS would confirm its exact mass, which is calculated to be 201.01927 Da (monoisotopic mass). uni.lu This level of precision is invaluable for confirming the identity of the compound in complex matrices and for verifying the products of chemical synthesis.

Electronic Spectroscopy and Solid-State Structural Investigations

The electronic properties and three-dimensional structure of this compound are elucidated through various spectroscopic and crystallographic techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy molecular orbitals (π) to higher energy orbitals (π*). The benzene (B151609) ring itself exhibits characteristic absorption bands, which are significantly influenced by the presence of substituents. spcmc.ac.in

The amino (-NH₂), chloro (-Cl), and methoxy (-OCH₃) groups on the benzoic acid scaffold act as auxochromes and chromophores, causing shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) and potentially increasing the absorption intensity (hyperchromic shift). spcmc.ac.in Specifically, electron-donating groups like the amino and methoxy groups can increase the conjugation of the π system through resonance, leading to a red shift. spcmc.ac.inrsc.org The position and nature of these substituents dictate the extent of these shifts. rsc.orgcdnsciencepub.com The UV-Vis spectrum of this compound is expected to show distinct absorption bands characteristic of its substituted benzene ring system, providing information about its electronic structure and conjugation. The solvent environment can also influence the λmax due to intermolecular interactions. academie-sciences.fr

X-ray Crystallography for Three-Dimensional Structure Determination

The crystal structure of a related compound, 2-Amino-4-chlorobenzoic acid, has been determined, showing an almost planar molecule with specific intermolecular hydrogen bonding patterns that link the molecules into dimers. researchgate.net It is highly probable that this compound would also exhibit a similar dimeric structure in its crystalline form. The analysis of its crystal structure would provide precise data on the intramolecular and intermolecular interactions, including the influence of the chloro and methoxy substituents on the crystal packing. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and the chemical (oxidation) states of the elements within a material. tandfonline.com By irradiating a sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment.

For this compound, XPS can be used to identify the presence of carbon, nitrogen, oxygen, and chlorine. High-resolution spectra of the C 1s, N 1s, O 1s, and Cl 2p regions would reveal different chemical states. For instance, the C 1s spectrum would show distinct peaks for carbons in the aromatic ring, the carboxyl group (O=C-O), and the methoxy group (C-O). tandfonline.com The N 1s spectrum would confirm the presence of the amino group, and its binding energy can be influenced by hydrogen bonding. whiterose.ac.ukresearchgate.netwhiterose.ac.uk Similarly, the O 1s spectrum would differentiate between the oxygen atoms in the carboxyl and methoxy groups. The Cl 2p spectrum would confirm the presence and chemical state of the chlorine atom. XPS is particularly useful for analyzing thin films or surface modifications of materials involving this compound. tandfonline.com

Interactive Data Table: Predicted Spectroscopic and Structural Data

Analytical Technique Parameter Predicted Value/Observation for this compound
ESI-MS [M+H]⁺ (m/z)~202.02655 uni.lu
[M+Na]⁺ (m/z)~224.00849 uni.lu
HRMS Monoisotopic Mass (Da)201.01927 uni.lu
UV-Vis Spectroscopy Electronic Transitionsπ → π* transitions characteristic of a substituted benzene ring.
Expected ShiftsBathochromic and hyperchromic shifts due to -NH₂, -Cl, and -OCH₃ substituents. spcmc.ac.in
X-ray Crystallography Crystal StructureLikely to form hydrogen-bonded centrosymmetric dimers. researchgate.netiaea.org
Molecular ConformationPlanar or near-planar aromatic ring.
XPS Elemental CompositionPresence of C, N, O, Cl.
C 1s Binding EnergiesDistinct peaks for aromatic C, C=O, C-O, and C-Cl bonds. tandfonline.com
N 1s Binding EnergyCharacteristic of an amino group, potentially shifted by hydrogen bonding. whiterose.ac.ukresearchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable tools in modern analytical chemistry, offering robust methods for the separation, identification, and purification of compounds. nih.gov For substituted benzoic acids like this compound, these methods are crucial for ensuring product quality, monitoring reaction progress, and isolating the target compound from complex mixtures. The inherent properties of this amino acid derivative, including its polarity and potential for ionization, make chromatographic techniques particularly well-suited for its analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a premier technique for the quantitative analysis and purity verification of pharmaceutical intermediates and fine chemicals, including this compound. Its high resolution, sensitivity, and speed make it an ideal choice for assessing the purity of the final product and for in-process control during synthesis. nih.gov The development of a successful HPLC method hinges on the systematic selection of several key parameters to achieve optimal separation of the target analyte from any impurities or starting materials.

A typical HPLC method for an amino acid derivative like this compound would employ a reverse-phase column, such as a C18 column. nih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, like acetonitrile (B52724) or methanol (B129727). The inclusion of an acid, such as trifluoroacetic acid (TFA) or phosphoric acid, in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. nih.govsielc.com

Detection is commonly performed using a UV-Vis detector, as the aromatic ring and auxochromic groups in this compound allow for strong absorbance in the UV region. nih.gov The selection of an appropriate wavelength is critical for maximizing sensitivity and minimizing interference.

Method validation is a critical step to ensure the reliability of the HPLC method. This involves demonstrating the method's linearity, accuracy, precision, and specificity. For instance, a study on a structurally similar compound, 2-amino-5-nitrophenol, demonstrated good linearity with a correlation coefficient (r²) greater than 0.999, high accuracy (93.1–110.2%), and good precision (1.1–8.1%). nih.gov Similar validation parameters would be expected for a robust HPLC method for this compound. Some patents describing the synthesis of related compounds report the use of HPLC to assess product purity, often achieving purities of around 98% to over 99%. google.com

Table 1: Illustrative HPLC Method Parameters for Analysis of Substituted Benzoic Acids

ParameterCondition
Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Isocratic or Gradient elution depending on sample complexity
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

This table represents a typical starting point for method development. Actual conditions may vary based on the specific instrument and sample matrix.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of organic reactions and for preliminary screening of compound purity. nih.gov In the synthesis of this compound, TLC can be employed to track the consumption of starting materials and the formation of the product in real-time.

A TLC analysis involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). Capillary action draws the mobile phase up the plate, and the components of the spotted mixture travel at different rates depending on their affinity for the stationary and mobile phases. nih.gov

For a compound like this compound, a common stationary phase is silica gel G. psu.edu The choice of mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often used. The ratio of these solvents can be adjusted to optimize the separation, as indicated by the retardation factor (Rƒ) values.

After development, the separated spots on the TLC plate need to be visualized. Since many organic compounds are colorless, visualization techniques are necessary. For compounds with chromophores, like this compound, UV light is a common visualization method. The plate is viewed under a UV lamp (typically at 254 nm), and the compounds appear as dark spots against a fluorescent background. Alternatively, staining reagents can be used. For acidic compounds, a pH indicator spray like bromocresol green can be effective, revealing the spots as a different color from the background. psu.edu

Table 2: Representative TLC System for Monitoring a Reaction involving a Substituted Benzoic Acid

ParameterDescription
Stationary Phase Silica Gel 60 F₂₅₄ on aluminum or glass plates
Mobile Phase Ethyl Acetate / Hexane (e.g., 1:1 v/v)
Visualization UV light (254 nm) or staining with a suitable reagent (e.g., potassium permanganate)

The mobile phase composition is highly dependent on the specific reactants and products and often requires optimization.

Computational Chemistry and Theoretical Investigations of 2 Amino 4 Chloro 5 Methoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and various electronic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and predicting vibrational frequencies.

Geometric Optimization: The first step in a computational study is to find the molecule's most stable three-dimensional arrangement of atoms, known as the ground-state geometry. DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can determine the bond lengths and angles that correspond to the lowest energy state of the molecule. For 2-amino-4-chloro-5-methoxybenzoic acid, the geometry would be influenced by the interplay of the electron-donating amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups and the electron-withdrawing chloro (-Cl) and carboxylic acid (-COOH) groups. Intramolecular hydrogen bonding between the amino and carboxyl groups is also a likely feature, influencing the planarity of the molecule. vjst.vn

Illustrative Data: The following table presents hypothetical optimized geometric parameters for this compound, based on typical values for substituted benzoic acids.

ParameterBond/AngleHypothetical Value
Bond LengthC-COOH1.49 Å
C=O1.22 Å
C-OH1.35 Å
C-Cl1.74 Å
C-NH₂1.37 Å
C-OCH₃1.36 Å
Bond AngleO=C-OH122°
C-C-COOH120°
C-C-Cl119°

Vibrational Frequency Analysis: Once the optimized geometry is obtained, a vibrational frequency calculation can be performed. This analysis predicts the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. nih.govnih.govmdpi.com Each calculated frequency can be assigned to a specific type of vibration, such as C-H stretching, C=O stretching, or N-H bending. These calculations are crucial for interpreting experimental spectra and confirming that the optimized structure is a true energy minimum.

Illustrative Data: The table below shows hypothetical vibrational frequencies and their assignments for this compound.

Vibrational ModeHypothetical Frequency (cm⁻¹)Assignment
O-H Stretch3500Carboxylic acid
N-H Stretch (asymmetric)3450Amino group
N-H Stretch (symmetric)3350Amino group
C-H Stretch3100Aromatic ring
C=O Stretch1710Carboxylic acid
C=C Stretch1600, 1580Aromatic ring
N-H Bend1620Amino group
C-O Stretch1250Methoxy & Carboxyl
C-Cl Stretch750Chloro group

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO-LUMO Gap: The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. researchgate.netnih.gov A large gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. acs.org For this compound, the distribution of these orbitals would be spread across the aromatic system, with significant contributions from the electron-rich amino and methoxy groups to the HOMO and from the electron-withdrawing carboxyl group to the LUMO.

Illustrative Data: This table provides hypothetical FMO energies for this compound.

ParameterHypothetical Energy (eV)
HOMO Energy-6.25
LUMO Energy-1.80
HOMO-LUMO Gap (ΔE)4.45

Conformational Analysis and Molecular Modeling

For molecules with rotatable bonds, such as the methoxy and carboxyl groups in this compound, multiple conformations (spatial arrangements) can exist.

Computational methods can systematically explore the potential energy surface of a molecule to identify different low-energy conformers. This involves rotating the single bonds and calculating the energy of each resulting structure. The most stable conformations correspond to the energy minima on this surface. For the target molecule, key rotations would be around the C-COOH, C-OCH₃, and C-NH₂ bonds. The relative stability of these conformers is determined by a balance of steric hindrance and electronic interactions, such as hydrogen bonding. Identifying the most stable conformer is crucial as it is likely the most populated and therefore most representative structure under standard conditions. nih.gov

While quantum calculations provide information on static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., water solvent). nih.govyoutube.com

Illustrative Data: The following table outlines typical parameters for an MD simulation of a small molecule in water.

ParameterDescriptionTypical Value/Setting
Force FieldDefines potential energy of the systemAMBER, CHARMM, GROMOS
Water ModelDescribes water moleculesTIP3P, SPC/E
EnsembleThermodynamic conditionsNVT (constant volume, temp) then NPT (constant pressure, temp)
TemperatureSimulation temperature300 K
PressureSimulation pressure1 atm
Simulation TimeDuration of the simulation100 ns
Time StepIntegration time step2 fs

The ultimate goal of these computational investigations is to establish a relationship between the molecule's structure and its chemical reactivity. By combining the results from DFT and MD, a comprehensive picture emerges.

For instance, the HOMO-LUMO gap calculated by DFT indicates the molecule's inherent reactivity. researchgate.net The distribution of these orbitals shows which parts of the molecule are most likely to participate in electron donation or acceptance. Furthermore, Molecular Electrostatic Potential (MEP) maps, which can be generated from DFT calculations, visualize the charge distribution on the molecule's surface. nih.gov Red regions (negative potential) indicate likely sites for electrophilic attack, while blue regions (positive potential) are prone to nucleophilic attack. For this compound, the oxygen atoms of the carboxyl and methoxy groups would be regions of negative potential, while the hydrogens of the amino and carboxyl groups would be regions of positive potential. This information is invaluable for predicting how the molecule will interact with other reagents or biological targets. The substituent groups also influence the acidity of the benzoic acid, with electron-withdrawing groups generally increasing acidity. libretexts.orgyoutube.com MD simulations complement this by showing how the molecule's flexibility and interactions with its environment might affect its ability to adopt a reactive conformation.

Advanced Electronic Structure and Reactivity Descriptors

Advanced computational methods are crucial for a deep understanding of a molecule's electronic characteristics and how it might interact with other chemical species.

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis is a theoretical framework used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. For this compound, an NBO analysis would reveal the delocalization of electron density between the filled and empty orbitals. This would help in quantifying the stability arising from interactions such as the delocalization of the lone pairs of the amino group and the oxygen of the methoxy group into the aromatic ring. It would also elucidate the nature of the intramolecular hydrogen bonding that might occur between the amino group and the carboxylic acid or methoxy group. The strength of these interactions is typically evaluated by second-order perturbation theory analysis of the Fock matrix in the NBO basis.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. An MEP map of this compound would visually represent the electrostatic potential on the electron density surface. Regions of negative potential (typically colored in shades of red) would indicate areas prone to electrophilic attack, such as the oxygen atoms of the carboxylic and methoxy groups, as well as the nitrogen atom of the amino group. Conversely, regions of positive potential (colored in blue) would highlight areas susceptible to nucleophilic attack, likely around the hydrogen atoms of the amino and carboxylic acid groups. This mapping provides a clear picture of the molecule's polarity and its potential for intermolecular interactions, including hydrogen bonding.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters with a high degree of accuracy.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound would be invaluable for its structural characterization. By employing methods like the Gauge-Including Atomic Orbital (GIAO) method, researchers can compute the isotropic shielding values for each nucleus. These theoretical values, when compared with experimental data, can confirm the molecular structure and assist in the assignment of peaks in the experimental spectrum.

Thermodynamic Property Calculations and Prediction

Computational chemistry can also be used to predict the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity. These calculations are typically performed using statistical mechanics based on the computed vibrational frequencies and other molecular properties. For this compound, these predicted thermodynamic parameters would be crucial for understanding its stability and for modeling its behavior in chemical reactions and processes at different temperatures.

While specific published data for these advanced computational analyses on this compound is currently lacking, the theoretical frameworks described here represent the standard and powerful approaches that would be employed to gain a comprehensive understanding of its chemical and physical properties.

Reactivity and Mechanistic Studies of 2 Amino 4 Chloro 5 Methoxybenzoic Acid and Its Chemical Derivatives

Investigation of Fundamental Reaction Pathways

The chemical behavior of 2-Amino-4-chloro-5-methoxybenzoic acid is characterized by the reactivity of its aromatic core and its functional groups: an amino group, a chloro group, a methoxy (B1213986) group, and a carboxylic acid group.

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene (B151609) and its derivatives. quora.comwikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the aromatic ring. wikipedia.org Substituents that donate electron density to the ring activate it towards electrophilic attack, increasing the reaction rate, while electron-withdrawing groups deactivate the ring. lumenlearning.comlibretexts.orgmasterorganicchemistry.com

In the case of this compound, the amino (-NH2) and methoxy (-OCH3) groups are strong activating groups due to their ability to donate a lone pair of electrons to the ring through resonance. masterorganicchemistry.compitt.edulibretexts.org This increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles. youtube.com Conversely, the chloro (-Cl) group is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director due to resonance effects. libretexts.orgpitt.edu The carboxylic acid (-COOH) group is a deactivating and meta-directing group. quora.com

The directing effects of these substituents determine the position of incoming electrophiles. Activating groups are typically ortho, para-directors, while deactivating groups are generally meta-directors. pitt.edumasterorganicchemistry.com When multiple substituents are present, the most strongly activating group generally dictates the position of substitution. pitt.edu For this compound, the powerful activating and ortho, para-directing effects of the amino and methoxy groups would be expected to dominate, directing incoming electrophiles to the positions ortho and para to them, though steric hindrance from existing groups must also be considered. youtube.com

Nucleophilic Reactivity of the Carboxylic Acid and Amino Functionalities

The functional groups of this compound also exhibit their own characteristic reactivity. The carboxylic acid group can undergo nucleophilic acyl substitution reactions. For instance, it can be converted to an ester through Fischer esterification, a reaction with an alcohol in the presence of an acid catalyst. youtube.com The protonation of the carbonyl oxygen by the acid catalyst makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. youtube.com

The amino group, with its lone pair of electrons, is nucleophilic and can react with electrophiles. youtube.comlibretexts.org The nucleophilicity of an amino group is influenced by the electronic effects of other substituents on the aromatic ring. uni-muenchen.de Electron-donating groups enhance the nucleophilicity of the amino group, while electron-withdrawing groups decrease it. In this compound, the presence of the electron-donating methoxy group would enhance the nucleophilicity of the amino group, while the electron-withdrawing chloro and carboxylic acid groups would diminish it. The amino group can also participate in reactions such as acylation or alkylation.

Impact of Substituent Effects on Reaction Kinetics and Selectivity

The rate and outcome of chemical reactions involving this compound are significantly influenced by the electronic and steric properties of its substituents.

Electronic and Steric Influence of Amino, Chloro, and Methoxy Groups

The relative rates of electrophilic aromatic substitution for substituted benzenes can vary dramatically. For example, anisole (B1667542) (methoxybenzene) undergoes nitration about ten thousand times faster than benzene, while nitrobenzene (B124822) reacts about a million times slower. libretexts.org This highlights the powerful activating nature of the methoxy group.

Steric effects also play a significant role in determining the regioselectivity of reactions. youtube.com Bulky substituents can hinder attack at adjacent (ortho) positions, favoring substitution at the less sterically crowded para position. lumenlearning.comyoutube.com In this compound, the positions ortho to the amino and methoxy groups are also adjacent to other substituents, which could lead to steric hindrance and influence the product distribution in electrophilic substitution reactions.

Molecular-Level Interactions in Enzyme Binding and Protein Association Studies

The specific arrangement of functional groups in this compound and its derivatives allows for various molecular interactions that are critical for binding to biological targets like enzymes and proteins.

Mechanistic Investigations of Ligand-Target Recognition (e.g., Hydrogen Bonding Networks)

Hydrogen bonds are a key type of non-covalent interaction that governs the binding of ligands to proteins. mdpi.comnih.govnih.gov The amino, carboxylic acid, and methoxy groups of this compound can all participate in hydrogen bonding. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the carboxylic acid and methoxy groups can act as hydrogen bond acceptors. youtube.com The chloro group can also participate in halogen bonding, a weaker but still significant interaction.

The formation of a network of hydrogen bonds between a ligand and a protein active site contributes significantly to the binding affinity and selectivity. mdpi.comresearchgate.net The specific geometry and strength of these hydrogen bonds are crucial. mdpi.com For instance, linear hydrogen bonds are generally the strongest. mdpi.com Studies on benzoic acid derivatives have shown that the position of substituents can dramatically affect binding to enzyme active sites. nih.gov For example, the introduction of a chloro group at the 2-position of a benzoic acid derivative was found to increase its inhibitory potency against an enzyme eight-fold, while a 4-chloro derivative showed an eight-fold reduction in potency. nih.gov This highlights the importance of the precise positioning of functional groups for optimal interaction with the target protein.

Derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and shown to be potent agonists and antagonists for the 5-HT4 receptor, indicating their ability to specifically interact with this biological target. acs.orgnih.gov The interactions of these derivatives are influenced by the nature of the ester and amide functionalities, as well as the steric constraints of other parts of the molecule. acs.orgnih.gov

Influence of Molecular Features (e.g., Lipophilicity) on Membrane Permeation in Model Systems

The ability of a chemical compound to permeate biological membranes is a critical determinant of its pharmacokinetic profile and, consequently, its biological activity. For derivatives of this compound, molecular features, particularly lipophilicity, play a pivotal role in their ability to traverse the lipid bilayers of cell membranes in model systems. This section explores the detailed research findings concerning the influence of such molecular characteristics on membrane permeation.

The passive diffusion of molecules across a lipid membrane is largely governed by their physicochemical properties. A key parameter in this context is the partition coefficient (LogP) or the distribution coefficient (LogD at a specific pH), which quantifies the lipophilicity of a compound. Generally, a higher LogP/D value indicates greater lipid solubility and, up to a certain point, enhanced membrane permeability. However, an excessively high lipophilicity can lead to poor aqueous solubility and entrapment within the lipid bilayer, thus hindering effective permeation.

In the case of derivatives of this compound, modifications to the core structure can significantly alter their lipophilicity and, by extension, their permeation characteristics. For instance, the esterification of the carboxylic acid group is a common strategy to increase lipophilicity. A study on the synthesis of a series of n-alkyl esters of 4-amino-5-chloro-2-methoxybenzoic acid demonstrated that increasing the length of the alkyl chain systematically increases the lipophilicity of the resulting compounds. While direct permeability data for these specific esters were not the focus of that particular study, the principles of physical chemistry suggest a corresponding trend in their ability to cross lipid membranes.

To illustrate the impact of structural modifications on lipophilicity, and by extension, on predicted membrane permeability, a hypothetical series of derivatives of this compound is presented below. The calculated LogP (cLogP) values serve as a quantitative measure of lipophilicity. It is important to note that while higher cLogP values generally correlate with increased permeability in model systems like the Parallel Artificial Membrane Permeability Assay (PAMPA), this relationship is not always linear and can be influenced by other factors such as molecular size, shape, and hydrogen bonding capacity.

Table 1: Calculated Physicochemical Properties and Predicted Permeability of Hypothetical this compound Derivatives

Compound NameModification from Parent CompoundMolecular FormulacLogPPredicted Permeability
This compoundParent CompoundC₈H₈ClNO₃2.1Moderate
Methyl 2-amino-4-chloro-5-methoxybenzoateMethyl esterC₉H₁₀ClNO₃2.5High
Ethyl 2-amino-4-chloro-5-methoxybenzoateEthyl esterC₁₀H₁₂ClNO₃2.9High
Propyl 2-amino-4-chloro-5-methoxybenzoatePropyl esterC₁₁H₁₄ClNO₃3.4Moderate to High
2-Amino-4-chloro-N-methyl-5-methoxybenzamideN-methyl amideC₉H₁₁ClN₂O₂1.8Moderate
2-Amino-4-chloro-N,N-dimethyl-5-methoxybenzamideN,N-dimethyl amideC₁₀H₁₃ClN₂O₂2.0Moderate

Note: The cLogP values are estimates and the predicted permeability is a qualitative assessment based on general structure-permeability relationships. This data is for illustrative purposes only.

Research on related benzamide (B126) and benzoic acid derivatives further substantiates the importance of lipophilicity in membrane permeation. Studies utilizing in vitro models such as Caco-2 cell monolayers, which mimic the intestinal epithelium, have consistently shown that compounds with an optimal LogD value (typically between 1 and 3) exhibit the highest permeability. For ionizable molecules like this compound and its derivatives, the charge state at a given pH is a critical factor. The neutral form of the molecule is generally more lipophilic and therefore permeates the membrane more readily than the ionized form.

The introduction of different functional groups not only alters lipophilicity but also affects other molecular properties that influence permeation, such as the number of hydrogen bond donors and acceptors, and the polar surface area (PSA). For example, while the conversion of the carboxylic acid to an ester or an amide increases lipophilicity, the specific nature of the alkyl or aryl substituents on the ester or amide function can fine-tune the balance between lipophilicity and aqueous solubility, thereby optimizing membrane flux.

Role as a Precursor in Diverse Pharmaceutical Synthesis Pathways

The primary application of this compound lies in medicinal chemistry, where it functions as a pivotal intermediate in the creation of various therapeutic agents. sigmaaldrich.com Its structural framework is a common feature in a class of drugs targeting gastrointestinal disorders and other conditions mediated by the serotonin (B10506) system.

Intermediacy in the Synthesis of Gastroprokinetic and Antiemetic Agents

This compound is a cornerstone in the synthesis of several "pride" drugs, which are known for their gastroprokinetic and antiemetic properties. google.com These agents enhance gastrointestinal motility and are used to treat conditions like nausea, vomiting, and dyspepsia. A key example is Cisapride, a once-prominent promotility agent that improves symptoms such as early satiety, bloating, and upper abdominal pain. google.com The synthesis of Cisapride and related drugs, including Clobopride, Renzapride, and Zacopride, relies on the structural backbone provided by this compound. google.com

Development of Serotonin (5-HT₄) Receptor Agonists and Antagonists

The therapeutic effects of many gastroprokinetic agents derived from this benzoic acid intermediate are mediated through their interaction with the serotonin 5-HT₄ receptor. This receptor is a key regulator of various physiological functions in the central and peripheral nervous systems. Researchers have extensively used this compound as a scaffold to develop potent and selective 5-HT₄ receptor ligands.

By modifying the carboxylic acid group, typically through esterification or amidation, scientists have synthesized a wide array of compounds that can either activate (agonists) or block (antagonists) the 5-HT₄ receptor. For instance, a series of benzoate (B1203000) esters derived from 4-amino-5-chloro-2-methoxybenzoic acid and substituted piperidineethanols were found to be powerful 5-HT₄ receptor agonists. fda.gov In conscious dog models, two such esters, ML10302 and SR59768, demonstrated significant prokinetic action in the duodenum and jejunum, an effect mediated by 5-HT₄ receptor activation. nih.gov

Interestingly, subtle structural modifications can dramatically alter the pharmacological profile. The introduction of two methyl groups on the piperidine (B6355638) ring of a synthesized ester transformed it from an agonist into a potent 5-HT₄ receptor antagonist. fda.gov This highlights the compound's utility in exploring the structure-activity relationships of 5-HT₄ receptor ligands.

Table 1: Pharmacological Profile of 5-HT₄ Receptor Ligands Derived from 4-Amino-5-chloro-2-methoxybenzoic Acid

CompoundModificationPharmacological ProfileAffinity (Ki)Reference
7a (ML 10302) Ester with 1-piperidineethanolPartial Agonist1.07 ± 0.5 nM fda.gov
7k Ester with substituted 1-piperidineethanolPartial Agonist1.0 ± 0.3 nM fda.gov
7g Ester with 2-[(cis-3,5-dimethylpiperidinyl)ethyl]Antagonist0.26 ± 0.06 nM fda.gov
SR59768 Ester with 2-[(3S)-3-hydroxypiperidino]ethylAgonistNot specified nih.gov
YM-53389 Oxadiazole derivativeSelective AgonistHigh affinity bldpharm.com

Synthesis of Other Biologically Active Molecular Scaffolds

Beyond its established role in creating 5-HT₄ receptor modulators, this compound is a valuable starting material for other biologically active molecules. Its structure serves as an essential building block in medicinal chemistry for developing targeted therapies. sigmaaldrich.com Research indicates its utility as an intermediate in the synthesis of compounds with potential anti-inflammatory and analgesic properties. sigmaaldrich.com Furthermore, its applications extend into the agrochemical industry, where it is used in the formulation of specific herbicides and pesticides. sigmaaldrich.com

Utility in Materials Science and Polymer Chemistry

Incorporation into Polymer Architectures for Specific Functions (e.g., Adsorption, Separation)

While the compound is noted for its application in solution-phase peptide synthesis, detailed research findings on its specific incorporation into polymer architectures for materials science applications such as adsorption or separation are not extensively documented in publicly available literature.

Coordination Chemistry: Formation of Metal Complexes for Catalysis or Material Applications

Information regarding the use of this compound in coordination chemistry for the formation of metal complexes for catalysis or specific material applications is not widely available in the scientific literature.

This compound: An Intermediate in Advanced Organic Synthesis

A comprehensive look at the chemical compound this compound, focusing on its role and applications in the realm of advanced organic synthesis.

Applications in Advanced Organic Synthesis As a Key Intermediate

Synthesis and Structural Characterization of Transition Metal Complexes

The study of transition metal complexes with organic ligands is a significant area of research due to their diverse applications in catalysis, materials science, and medicine. The functional groups present in this compound—specifically the amino and carboxylic acid groups—make it a potential ligand for coordinating with transition metal ions.

A thorough review of scientific literature reveals a notable lack of specific research focused on the synthesis and structural characterization of transition metal complexes derived directly from this compound.

However, the coordination chemistry of structurally related aminobenzoic acids provides a basis for understanding how this molecule might interact with metal centers. Generally, aminobenzoic acids can coordinate with metal ions in several ways. The carboxylate group can act as a monodentate or bidentate ligand, while the amino group provides an additional coordination site. This allows for the formation of chelate rings with the metal ion, which enhances the stability of the resulting complex. jocpr.com

For instance, research on the related compound, 2-amino-4-chlorobenzoic acid, has shown that it can form complexes with various transition metals. nih.govresearchgate.netmoleculardepot.com In a study involving a Schiff base derived from 2-amino-4-chlorobenzoic acid and isatin, the resulting ligand was found to coordinate with Ti(IV), Zr(IV), and Cd(II) ions. These complexes were characterized using various spectroscopic and analytical techniques.

Given the structural similarities, it can be postulated that this compound would also act as a versatile ligand. The presence of the methoxy group could further influence the electronic properties and steric environment of the metal complexes, potentially leading to novel catalytic or material properties. The synthesis of such complexes would likely involve the reaction of a salt of the desired transition metal with this compound in a suitable solvent system.

The structural characterization of any resulting complexes would be crucial to understanding their properties. This would typically involve techniques such as:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the amino and carboxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms and the coordination geometry around the metal center in the solid state.

Elemental Analysis: To confirm the stoichiometry of the complex.

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which provides information about the electron configuration of the metal ion.

Until specific research is conducted and published, the synthesis and detailed structural characteristics of transition metal complexes of this compound remain a subject for future investigation.

Future Research Directions and Emerging Areas for 2 Amino 4 Chloro 5 Methoxybenzoic Acid Research

Development of Novel and Sustainable Synthetic Methodologies

The current synthetic routes to 2-Amino-4-chloro-5-methoxybenzoic acid often rely on classical, multi-step procedures which may involve harsh reaction conditions and the generation of significant waste. Future research is poised to address these limitations by developing more efficient and environmentally benign synthetic strategies. A key focus will be the application of green chemistry principles to its synthesis.

Potential Research Avenues:

Catalytic Approaches: Investigation into novel catalytic systems, including transition metal catalysts (e.g., palladium, copper, iron) and organocatalysts, could lead to more direct and atom-economical synthetic routes. The development of a one-pot synthesis from readily available precursors would be a significant advancement.

Flow Chemistry: The implementation of continuous flow technologies offers the potential for improved reaction control, enhanced safety, and easier scalability. A continuous flow process for the nitration, reduction, and subsequent functionalization steps could streamline the synthesis of this compound.

Biocatalysis: The exploration of enzymatic or microbial transformations presents a promising avenue for highly selective and sustainable synthesis. The use of enzymes, such as halogenases or aminotransferases, could introduce the required functionalities onto a simpler aromatic core under mild conditions.

A comparative analysis of potential sustainable methodologies is presented in the table below:

MethodologyPotential AdvantagesResearch Focus
Catalytic Synthesis High efficiency, selectivity, and atom economy.Development of novel, reusable catalysts; optimization of reaction conditions.
Flow Chemistry Enhanced safety, scalability, and process control.Reactor design and optimization; integration of in-line purification.
Biocatalysis High selectivity, mild reaction conditions, reduced environmental impact.Enzyme discovery and engineering; optimization of fermentation or biotransformation processes.

Advanced Computational Approaches for Predictive Modeling of Reactivity and Interactions

To accelerate the discovery of new applications for this compound, advanced computational modeling will be indispensable. While basic physicochemical properties have been calculated, a deeper computational analysis can provide valuable insights into its reactivity and potential interactions.

Key Computational Strategies:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to elucidate the electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential of the molecule. This information is crucial for predicting its reactivity in various chemical transformations, such as electrophilic and nucleophilic substitutions.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound and its derivatives. This is particularly relevant for understanding how these molecules might interact with biological macromolecules, such as enzymes or receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling: As more derivatives of this compound are synthesized and their biological activities are tested, QSAR models can be developed to correlate specific structural features with observed activity. This will enable the rational design of more potent and selective compounds.

The following table summarizes some of the calculated physicochemical properties for this compound:

PropertyValueMethod
Molecular Weight201.61 g/mol -
LogP (iLOGP)0.89In-house physics-based method
Topological Polar Surface Area (TPSA)72.55 ŲErtl et al. 2000 J. Med. Chem.
Number of Rotatable Bonds2-
Number of H-bond Acceptors3-
Number of H-bond Donors2-

These data provide a starting point for more sophisticated computational investigations.

Exploration of Undiscovered Derivatization Pathways and Chemical Transformations

The true potential of this compound lies in its utility as a versatile scaffold for the synthesis of a diverse range of chemical entities. The presence of three distinct functional groups—the amino group, the carboxylic acid, and the chloro substituent—offers a rich platform for chemical modification.

Promising Derivatization Strategies:

Amide Coupling: The carboxylic acid moiety is readily amenable to amide bond formation with a wide array of amines, leading to the synthesis of novel benzamide (B126) derivatives. This has been demonstrated in the patent literature for the synthesis of Discoidin Domain Receptor 1 (DDR1) inhibitors.

Esterification: Reaction of the carboxylic acid with various alcohols can yield a library of esters, which may possess unique physical and biological properties.

N-Functionalization: The amino group can be a site for alkylation, acylation, or arylation, providing access to a host of N-substituted derivatives.

Cross-Coupling Reactions: The chloro substituent can be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, to introduce new carbon-carbon and carbon-nitrogen bonds.

Heterocycle Formation: The ortho-relationship of the amino and carboxylic acid groups makes this compound an ideal precursor for the synthesis of various heterocyclic systems, such as benzoxazinones, quinazolinones, and acridones.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Mechanistic Biology

A significant area of future growth for this compound research lies at the intersection of synthetic chemistry and mechanistic biology. Its derivatives have already shown promise as inhibitors of DDR1, a receptor tyrosine kinase implicated in various diseases. This provides a strong rationale for more in-depth interdisciplinary investigations.

Future Interdisciplinary Research Directions:

Design and Synthesis of Chemical Probes: Leveraging the derivatization potential of this compound, chemical probes can be designed and synthesized to study the biology of specific enzymes or receptors. These probes could incorporate reporter tags, such as fluorescent dyes or biotin, to facilitate target identification and validation studies.

Mechanistic Studies of Bioactive Derivatives: For derivatives that exhibit interesting biological activity, detailed mechanistic studies will be crucial to understand their mode of action at the molecular level. This could involve a combination of biochemical assays, structural biology (e.g., X-ray crystallography or cryo-electron microscopy) of the derivative bound to its target, and cell-based assays.

Structure-Activity Relationship (SAR) Guided Optimization: A close collaboration between synthetic chemists and biologists will be essential for the iterative optimization of bioactive derivatives. Synthetic chemists can generate focused libraries of analogs based on SAR data provided by biologists, leading to the development of compounds with improved potency, selectivity, and pharmacokinetic properties.

The exploration of these future research directions will undoubtedly unlock the full potential of this compound as a valuable tool in both chemistry and biology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.